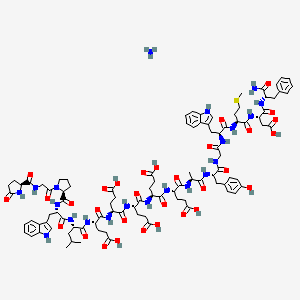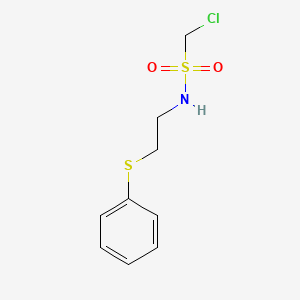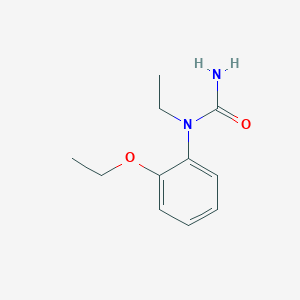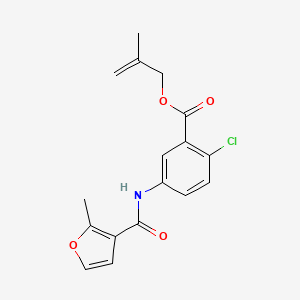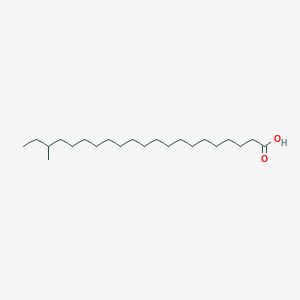
19-Methylheneicosanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Methylheneicosanoic acid is a long-chain fatty acid with the molecular formula C22H44O2. It is a branched fatty acid, specifically a methyl-branched derivative of heneicosanoic acid. This compound is known for its hydrophobic nature and is practically insoluble in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 19-Methylheneicosanoic acid typically involves the methylation of heneicosanoic acid. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of biocatalysts to introduce the methyl group at the desired position. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Analyse Des Réactions Chimiques
Types of Reactions: 19-Methylheneicosanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Acidic or basic catalysts depending on the desired substitution.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
19-Methylheneicosanoic acid has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of branched fatty acids and their derivatives.
Biology: It serves as a model compound for studying the metabolism and function of branched fatty acids in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of lipid metabolism.
Mécanisme D'action
The mechanism of action of 19-Methylheneicosanoic acid involves its interaction with lipid metabolic pathways. It is believed to modulate the activity of enzymes involved in fatty acid synthesis and degradation. The molecular targets include enzymes such as acetyl-CoA carboxylase and fatty acid synthase. By influencing these pathways, this compound can alter lipid profiles and potentially impact cellular functions .
Comparaison Avec Des Composés Similaires
- 20-Methylheneicosanoic acid
- 19-Methyleicosanoic acid
- 20-Methyldocosanoic acid
Comparison: Compared to these similar compounds, 19-Methylheneicosanoic acid is unique due to its specific branching at the 19th carbon position. This structural difference can influence its physical properties, reactivity, and biological activity. For instance, the position of the methyl group can affect the compound’s melting point, solubility, and interaction with biological membranes .
Propriétés
Numéro CAS |
36332-94-2 |
|---|---|
Formule moléculaire |
C22H44O2 |
Poids moléculaire |
340.6 g/mol |
Nom IUPAC |
19-methylhenicosanoic acid |
InChI |
InChI=1S/C22H44O2/c1-3-21(2)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22(23)24/h21H,3-20H2,1-2H3,(H,23,24) |
Clé InChI |
CDGJKEUOLAMVSS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCCCCCCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



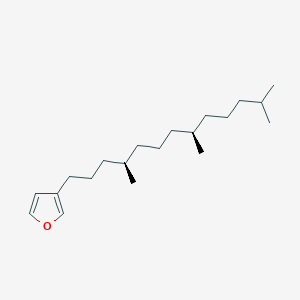
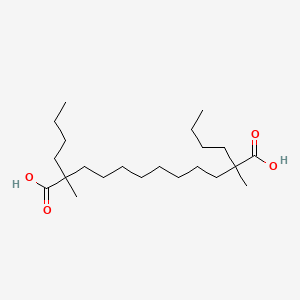
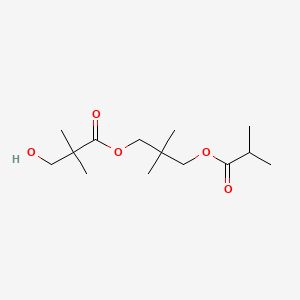
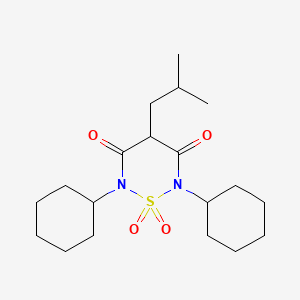
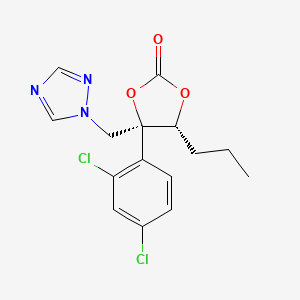
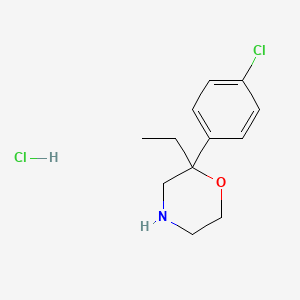
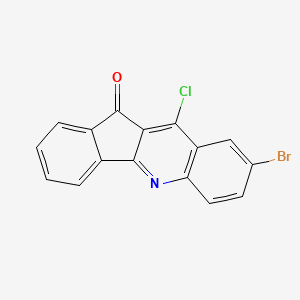
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
